molecular formula C9H9B B1331370 5-bromo-2,3-dihydro-1H-indene CAS No. 6134-54-9

5-bromo-2,3-dihydro-1H-indene

Cat. No.: B1331370
CAS No.: 6134-54-9
M. Wt: 197.07 g/mol
InChI Key: UMEFRXDFDVRHMJ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromine atom at the 5-position of the indene ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the bromination of 2,3-dihydro-1H-indene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the bromine atom selectively attaches to the 5-position of the indene ring.

Another method involves the cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols under acidic conditions. This method is particularly useful for preparing 2,3-dibromo-1H-indene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form 5-bromo-1-indanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding 5-bromoindane.

Common Reagents and Conditions

    Bromination: Bromine (Br₂) in carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Various substituted indenes depending on the nucleophile used.

    Oxidation: 5-Bromo-1-indanone.

    Reduction: 5-Bromoindane.

Scientific Research Applications

5-Bromo-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-indanone: An oxidized derivative of 5-bromo-2,3-dihydro-1H-indene.

    5-Bromoindane: A reduced form of this compound.

    2,3-Dihydro-1H-indene: The parent compound without the bromine atom.

Uniqueness

This compound is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEFRXDFDVRHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295912
Record name 5-bromoindane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6134-54-9
Record name 6134-54-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromoindane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-indene
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Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2,3-dihydro-1H-inden-1-one (4.74 mmol) in HF-pyridine (5 mL) in a 100 mL Nalgene round bottomed flask was cooled to 0° C. and treated with triethylsilane (11.85 mmol) over a period of 5 min. The reaction solution was allowed to warm to room temperature and was stirred for 3 h. Analysis by LCMS indicated only partial conversion of the starting material, so the reaction contents were cooled to 0° C. and treated with more triethylsilane (11.85 mmol). The reaction solution was allowed to warm to room temperature and was stirred for 2 days. The reaction was quenched with 50 mL of ice water and after one hour was further diluted with an additional 50 mL of water. The mixture was extracted with dichloromethane. The resulting organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (hexanes) to afford the title compound as a clear oil (65%). 1H NMR (400 MHz, CDCl3) δ ppm 7.35 (s, 1H) 7.23 (d, J=2.02 Hz, 1H) 7.08 (d, J=8.08 Hz, 1H) 2.79-2.96 (m, 4H) 2.05-2.11 (m, 2H).
Quantity
4.74 mmol
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reactant
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5 mL
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solvent
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11.85 mmol
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reactant
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11.85 mmol
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reactant
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Yield
65%

Synthesis routes and methods II

Procedure details

5-Aminoindane was treated with concentrated hydrobromic acid. The suspension was cooled to −5° C., and 5M sodium nitrite solution was added at a temperature between 0° C. to 5° C. in period of 30 minutes through an addition funnel. Stirring was continued for 20 minutes at 0° C. to 5° C. The reaction mixture was now very dark fluid slurry. In a second reaction vessel, a solution of copper (I) bromide in concentrated hydrobromic acid had been prepared and preheated to 40° C. When the diazonium salt slurry was added in portions, a very slow gas evolution was observed which became vehement when heating to 60° C. After stirring at 60° C. for 40 min, the gas evolution ceased. The mixture was poured onto water. The product was extracted twice with ethyl acetate. Some of the precipitated copper bromide was removed by filtration to facilitate phase separation. The organic extracts were washed twice with water and one time with brine. The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness. After flash chromatography, the title compound was obtained as pale yellow oil.
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diazonium salt
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copper (I) bromide
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Synthesis routes and methods III

Procedure details

5-Aminoindane was treated with concentrated hydrobromic acid. The suspension was cooled to −5° C., and 5 M sodium nitrite solution was added at a temperature between 0° C. to 5° C. in period of 30 minutes through an addition funnel. Stirring was continued for 20 minutes at 0° C. to 5° C. The reaction mixture was now very dark fluid slurry. In a second reaction vessel, a solution of cupper (I) bromide in concentrated hydrobromic acid had been prepared and preheated to 40° C. When the diazonium salt slurry was added in portions, a very slow gas evolution was observed which became vehement when heating to 60° C. After stirring at 60° C. for 40 min, the gas evolution ceased. The mixture was poured onto water. The product was extracted twice with ethyl acetate. Some of the precipitated copper bromide was removed by filtration to facilitate phase separation. The organic extracts were washed twice with water and one time with brine. The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness. After flash chromatography, the title compound was obtained as pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Why is 5-bromoindane a useful starting material in organic synthesis?

A1: 5-bromoindane serves as a valuable precursor in organic synthesis due to the presence of the bromine atom. This bromine atom can be readily substituted with other functional groups through various chemical reactions. Additionally, the presence of the indane ring system makes it a suitable building block for synthesizing more complex molecules, particularly those with biological relevance. In the context of the research paper [], 5-bromoindane is used as a starting point to synthesize 3,5-dibromoinden-1-one.

Q2: Can you elaborate on the role of 5-bromoindane in the synthesis of 3,5-dibromoinden-1-one as described in the research?

A2: The synthesis of 3,5-dibromoinden-1-one from 5-bromoindane involves a two-step process described in the paper []. Firstly, 5-bromoindane is reacted with ethylene glycol to protect the ketone group, forming a cyclic ketal intermediate. This protection is crucial to avoid unwanted side reactions during the subsequent bromination step. Secondly, the protected intermediate undergoes bromination under photochemical conditions, leading to the addition of a second bromine atom to the molecule. Finally, the protecting group is removed, yielding the desired product, 3,5-dibromoinden-1-one.

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